molecular formula C13H14F2N4 B7095399 6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine

6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B7095399
M. Wt: 264.27 g/mol
InChI Key: NOMWAYGSRKPHIM-UHFFFAOYSA-N
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Description

6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and refining the purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine is unique due to its specific difluoromethyl and pyridinyl substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(difluoromethyl)-N-methyl-N-[(5-methylpyridin-2-yl)methyl]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N4/c1-9-3-4-10(16-6-9)7-19(2)12-5-11(13(14)15)17-8-18-12/h3-6,8,13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOMWAYGSRKPHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CN(C)C2=NC=NC(=C2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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